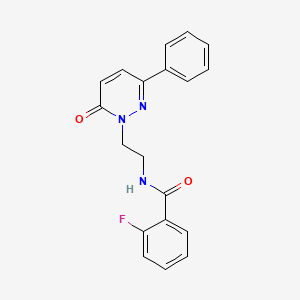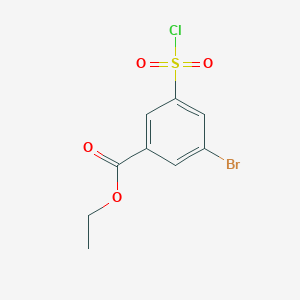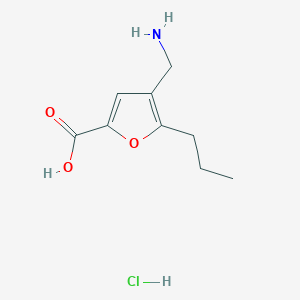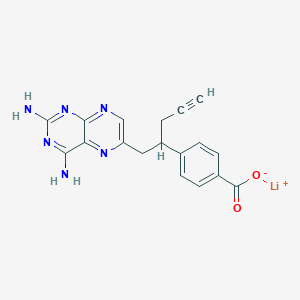![molecular formula C11H12Cl2N2O2 B2489592 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 733031-13-5](/img/structure/B2489592.png)
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" is a compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structural and functional attributes. This compound, like many others in its class, is synthesized and analyzed for its potential applications and properties which contribute to its relevance in scientific research.
Synthesis Analysis
The synthesis of compounds similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide" often involves multi-step chemical reactions. For instance, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The process yielded significant insights into the formation of similar chloro-acetamide derivatives through controlled chemical reactions, showcasing the methodological approaches in synthesizing complex molecules (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of acetamide compounds, including those similar to "2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide," reveals significant insights into their conformation and intramolecular interactions. For example, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide's molecular structure analysis indicated specific dihedral angles and intramolecular hydrogen bonding, showcasing the importance of structural configuration in determining the compound's properties and reactivity (Fun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chloro-acetamide derivatives demonstrate the compound's reactivity and potential for further chemical modifications. The synthesis and characterization of related compounds provide valuable information on the chemical behavior and reactivity of these molecules under various conditions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through sequential acetylation, esterification, and ester interchange steps highlights the compound's versatile chemical properties and potential for diverse applications (Zhong-cheng & Wan-yin, 2002).
科学的研究の応用
Molecular Structure and Medicinal Potential
- The structures of compounds similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, are stabilized by extensive intra- and intermolecular hydrogen bonds, showing potential for medicinal applications (Siddiqui et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research on bioactive benzothiazolinone acetamide analogs, closely related to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has explored their use as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and potential for photo-voltaic applications (Mary et al., 2020).
Therapeutic Applications
- A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated therapeutic efficacy in treating Japanese encephalitis, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008).
Bronchodilatory Activity
- Synthesis of 4-aryl-1-substituted 2,6-dimethyl-3, 5-bis-N-[(substituted) carbamoyl] 1,4-dihydropyridines, related to the target compound, showed potential for bronchodilatory activity, indicating a possible avenue for respiratory treatment research (Suresh et al., 2007).
Antibacterial Agents
- Research into 4-Oxo-thiazolidines and 2-Oxo-azetidines, which include structures similar to 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, has been conducted for their potential as antibacterial agents, showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBVPVIEUGZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)


![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)



![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)